2-Methylhexan-2-ol CAS number and properties
2-Methylhexan-2-ol CAS number and properties
An In-depth Technical Guide to 2-Methylhexan-2-ol
Introduction
2-Methylhexan-2-ol, also known as butyldimethylcarbinol or tert-heptyl alcohol, is a tertiary alcohol with significant applications as a solvent and an intermediate in organic synthesis.[1][2] Its chemical structure consists of a hexane (B92381) chain with a methyl and a hydroxyl group both attached to the second carbon atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical methods, and safety information, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
2-Methylhexan-2-ol is a colorless to light yellow liquid.[3][4] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 625-23-0 | [3][5][6] |
| Molecular Formula | C₇H₁₆O | [5][6] |
| Molecular Weight | 116.20 g/mol | [3][5] |
| IUPAC Name | 2-methylhexan-2-ol | [3][6] |
| Synonyms | Butyldimethylcarbinol, 1,1-Dimethyl-1-pentanol, tert-Heptyl alcohol | [2][3][5] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
| Density | 0.812 g/mL at 25 °C | [2][5][7] |
| Boiling Point | 141-142 °C | [2][5][7] |
| Melting Point | -30.45 °C (estimate) to -76 °C | [1][2] |
| Flash Point | 105 °F (40.56 °C) | [5][8] |
| Refractive Index (n²⁰/D) | 1.417 | [2][5][7] |
| Water Solubility | 9.61 - 9.7 g/L at 25 °C | [2][8] |
| LogP | 2.113 (estimate) | [2] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [4] |
Synthesis Protocols
The most common method for synthesizing 2-Methylhexan-2-ol is through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. A typical synthesis involves the reaction of butylmagnesium bromide with acetone (B3395972).[9][10]
Experimental Protocol: Grignard Synthesis of 2-Methylhexan-2-ol
This protocol details the synthesis of 2-Methylhexan-2-ol from 1-bromobutane (B133212) and acetone.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled while hot to exclude moisture.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the three-necked flask.
-
Add a small portion of anhydrous diethyl ether, enough to cover the magnesium.
-
Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy and begins to boil.[11] If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.[10]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. Alternatively, pour the reaction mixture over ice and then add dilute sulfuric acid.[10]
-
Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the remaining crude product by fractional distillation. Collect the fraction boiling at approximately 141-142 °C.
-
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of 2-Methylhexan-2-ol.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile organic compounds like 2-Methylhexan-2-ol.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify 2-Methylhexan-2-ol in a sample matrix.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[12]
Sample Preparation:
-
Accurately prepare a stock solution of 2-Methylhexan-2-ol in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the unknown sample by dissolving a known weight or volume in the same solvent.
-
Add an appropriate internal standard (e.g., 2-methyl-2-heptanol) to all standards and samples to correct for injection volume variations.
GC-MS Conditions (Typical):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
Data Analysis:
-
Identify the 2-Methylhexan-2-ol peak in the chromatogram based on its retention time, confirmed by comparing its mass spectrum with a reference library (e.g., NIST).
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the amount of 2-Methylhexan-2-ol in the unknown sample using the calibration curve.
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2-Methylhexan-2-ol.
Applications in Research and Industry
2-Methylhexan-2-ol serves several roles in scientific and industrial settings:
-
Solvent: Due to its good solubility for organic compounds, it is used as a solvent in coatings, inks, and detergents.[1]
-
Organic Synthesis: It acts as a precursor for synthesizing other organic compounds like ethers and esters.[1][2] It has been specifically used in the preparation of esterified phenols.[13]
-
Biochemical Research: It is employed in studies investigating the effects of organic solvents on enzymatic reactions, such as the lipase-catalyzed esterification of glycerol (B35011) and decanoic acid.[4][13] It is also used as a general biochemical reagent in life science research.[14][15]
Safety and Handling
2-Methylhexan-2-ol is a flammable liquid and requires careful handling.[7][16] It may cause irritation and targets the central nervous system.[6][17]
| Hazard Information | Description |
| GHS Pictogram | GHS02 (Flame) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor.[7][16] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[16]P233: Keep container tightly closed.[16]P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use only non-sparking tools.P243: Take precautionary measures against static discharge.P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] |
| RIDADR | UN 1987 3/PG 3 |
| WGK Germany | 3 |
Handling and Storage:
-
Handling: Work in a well-ventilated area or under a fume hood.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16] Keep in a designated flammables area, away from oxidizing agents.[2]
Conclusion
2-Methylhexan-2-ol is a versatile tertiary alcohol with well-defined properties and established synthesis routes. Its utility as a solvent and chemical intermediate, particularly in organic and biochemical research, makes a thorough understanding of its characteristics, handling, and analytical procedures essential for scientists and professionals in the field. Adherence to proper safety protocols is critical when working with this flammable and potentially hazardous compound.
References
- 1. chembk.com [chembk.com]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Methyl-2-hexanol|lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Methylhexan-2-ol | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]
- 8. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]
- 9. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-メチル-2-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2-Methyl-2-hexanol_TargetMol [targetmol.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. 2-Methyl-2-hexanol - Hazardous Agents | Haz-Map [haz-map.com]
